tert-Butyl 2-isocyanopropionate
Overview
Description
Preparation Methods
The synthesis of tert-Butyl 2-isocyanopropionate can be achieved through several methods. One efficient method involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions . This reaction proceeds smoothly in one pot, involving Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation . Another method involves the transesterification of β-keto esters, which is a useful transformation in organic synthesis .
Chemical Reactions Analysis
tert-Butyl 2-isocyanopropionate undergoes various chemical reactions, including oxidation, reduction, and substitution. Potassium tert-butoxide (tBuOK) is commonly used as a reagent in these reactions . For example, tBuOK can mediate coupling reactions of haloarenes with arenes or styrenes to produce biphenyls or stilbenes via a single-electron reduction mechanism . Additionally, tBuOK can catalyze the dehydrocoupling reaction of (hetero)arenes with silanes for heteroarylsilane synthesis .
Scientific Research Applications
tert-Butyl 2-isocyanopropionate has a wide range of applications in scientific research. It is used in proteomics research as a biochemical reagent . The tert-butyl group in this compound is known for its unique reactivity pattern, making it valuable in chemical transformations and biocatalytic processes . In biology, the tert-butyl group is relevant in biosynthetic and biodegradation pathways . The compound is also used in the synthesis of complex molecules and pharmaceutical agents .
Mechanism of Action
The mechanism of action of tert-Butyl 2-isocyanopropionate involves its reactivity due to the tert-butyl group. This group elicits a unique reactivity pattern, making the compound suitable for various chemical transformations . The molecular targets and pathways involved in its action are related to its ability to participate in oxidation, reduction, and substitution reactions .
Comparison with Similar Compounds
tert-Butyl 2-isocyanopropionate can be compared with other similar compounds such as tert-butyl isocyanide and tert-butyl cyanide . While tert-butyl isocyanide is known for its reactivity and ability to form stable complexes with transition metals , tert-butyl cyanide is an isomeric compound with different properties. The unique aspect of this compound lies in its specific reactivity pattern and applications in proteomics research .
Properties
IUPAC Name |
tert-butyl 2-isocyanopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-6(9-5)7(10)11-8(2,3)4/h6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXANRIIICOVJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377735 | |
Record name | tert-Butyl 2-isocyanopropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34074-64-1 | |
Record name | tert-Butyl 2-isocyanopropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 2-isocyanopropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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